N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
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Overview
Description
N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine typically involves multistep organic reactions. One common approach is the condensation of 3-fluoropyridine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are being explored to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets within biological systems. It is believed to modulate certain pathways by binding to enzymes or receptors, thereby influencing cellular processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives
- 3-Azabicyclo[3.2.2]nonanes
Uniqueness
N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-10-2-1-4-15-11(10)16-9-6-12(17-7-9)3-5-14-8-12/h1-2,4,9,14H,3,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFHPHPQJXWYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(CO2)NC3=C(C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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